molecular formula C11H16ClNO2 B13276868 3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol

3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol

Cat. No.: B13276868
M. Wt: 229.70 g/mol
InChI Key: OUPNIQPMDLKMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C₁₁H₁₆ClNO₂. This compound is characterized by the presence of a chloro group, a methoxypropan-2-yl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 1-methoxypropan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 3-chlorophenol undergoes a nucleophilic substitution reaction with 1-methoxypropan-2-amine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydrocarbons or reduced phenolic compounds.

    Substitution: Amino or thiol-substituted phenolic compounds.

Scientific Research Applications

3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol can be compared with other similar compounds, such as:

    3-Chloro-2-methylphenol: Similar structure but lacks the aminomethyl and methoxypropan-2-yl groups.

    2-Chloro-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol: Similar structure but with different substitution patterns on the phenol ring.

    3-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[(1-methoxypropan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-8(7-15-2)13-6-9-10(12)4-3-5-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

OUPNIQPMDLKMRG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=C(C=CC=C1Cl)O

Origin of Product

United States

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